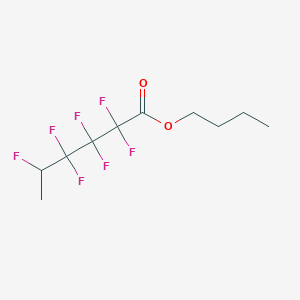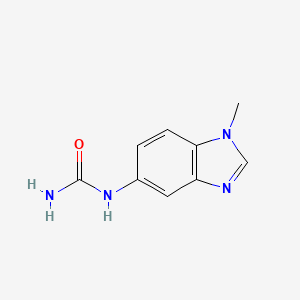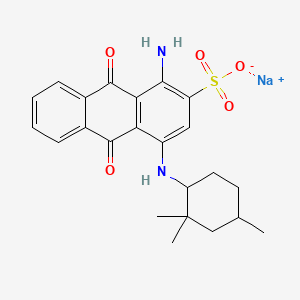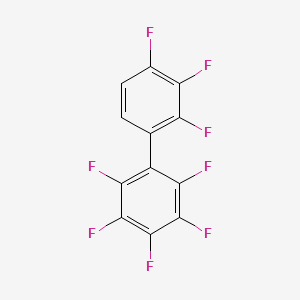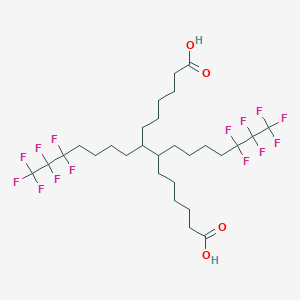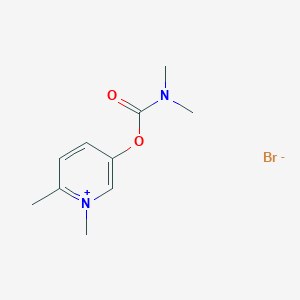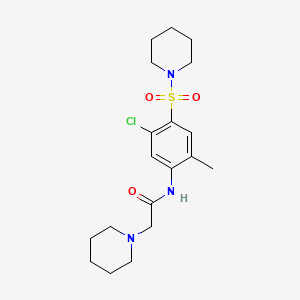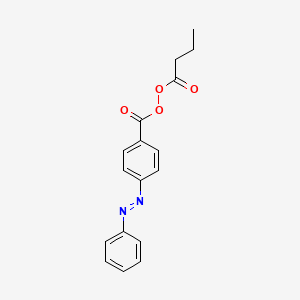
Butanoyl 4-phenyldiazenylbenzenecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoyl 4-phenyldiazenylbenzenecarboperoxoate is an organic compound characterized by its unique structure, which includes a butanoyl group, a phenyldiazenyl group, and a benzenecarboperoxoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoyl 4-phenyldiazenylbenzenecarboperoxoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Butanoyl Group: This can be achieved through the reaction of butanoic acid with an appropriate reagent such as thionyl chloride to form butanoyl chloride.
Introduction of the Phenyldiazenyl Group: This step involves the diazotization of aniline derivatives followed by coupling with a phenol derivative to form the phenyldiazenyl group.
Formation of the Benzenecarboperoxoate Moiety: This can be synthesized through the reaction of benzoyl chloride with hydrogen peroxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanoyl 4-phenyldiazenylbenzenecarboperoxoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Butanoyl 4-phenyldiazenylbenzenecarboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Butanoyl 4-phenyldiazenylbenzenecarboperoxoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Butanoyl Coenzyme A: Similar in structure but lacks the phenyldiazenyl and benzenecarboperoxoate groups.
Phenyldiazenylbenzenecarboperoxoate: Similar but lacks the butanoyl group.
Uniqueness
Butanoyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
65767-39-7 |
|---|---|
Fórmula molecular |
C17H16N2O4 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
butanoyl 4-phenyldiazenylbenzenecarboperoxoate |
InChI |
InChI=1S/C17H16N2O4/c1-2-6-16(20)22-23-17(21)13-9-11-15(12-10-13)19-18-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 |
Clave InChI |
QFLBMZIZNTXLEK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
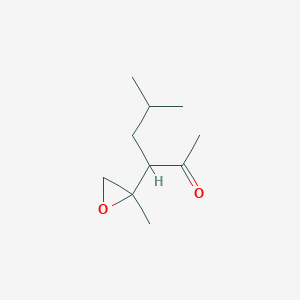
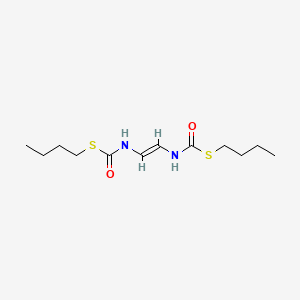
phosphanium chloride](/img/structure/B14461970.png)

